molecular formula C17H15F2IN4O4 B1684333 TAK-733 CAS No. 1035555-63-5

TAK-733

カタログ番号: B1684333
CAS番号: 1035555-63-5
分子量: 504.23 g/mol
InChIキー: RCLQNICOARASSR-SECBINFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TAK-733は、臨床試験段階にある経口投与可能な選択的非ATP競合型アロステリックミトゲン活性化プロテインキナーゼキナーゼ1および2(MEK1/2)阻害剤です。 さまざまな癌細胞株および異種移植モデルにおいて顕著な抗腫瘍効果を示しています This compoundは、MEKシグナル伝達経路を2〜5 nMのIC50で阻害する能力が特に注目されています

準備方法

合成経路と反応条件

TAK-733は、ピリドピリミジン誘導体を含む一連の化学反応によって合成されます。合成経路は一般的に次のステップを含みます。

工業的生産方法

This compoundの工業的生産には、実験室規模の合成プロセスを拡大することが含まれます。これには、反応条件の最適化、大型反応器の使用、モニタリングと制御のための自動化システムの採用が含まれます。 生産プロセスは、化合物の品質と安全性を確保するために、医薬品製造管理基準(GMP)に従う必要があります

化学反応の分析

反応の種類

TAK-733は、次のものを含むさまざまな化学反応を起こします。

一般的な試薬と条件

主要な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化により官能基が変化した酸化誘導体が生成される可能性があり、置換反応によりthis compoundのさまざまな置換アナログが生成される可能性があります

科学的研究の応用

TAK-733は、次のような幅広い科学研究における応用範囲があります。

類似化合物との比較

TAK-733は、トラメチニブ、コビメチニブ、セルメチニブなどの他のMEK阻害剤と比較されます。以下は、比較の要点です。

類似化合物のリスト

  • トラメチニブ
  • コビメチニブ
  • セルメチニブ
  • ビニメチニブ

生物活性

TAK-733 is a selective allosteric inhibitor of MEK1/2, part of the RAS/RAF/MEK/ERK signaling pathway, which plays a crucial role in cell proliferation and survival. This compound has been extensively studied for its antitumor activity across various cancer types, particularly melanoma and colorectal cancer (CRC). This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

This compound exerts its effects by inhibiting MEK1/2, leading to decreased phosphorylation of ERK1/2 (pERK), a key downstream effector in the MAPK pathway. This inhibition results in reduced cell proliferation and increased apoptosis in cancer cells. The compound has demonstrated potent activity in vitro and in vivo against several cancer cell lines and patient-derived xenograft models.

In Vitro Studies

  • Cell Viability and Proliferation :
    • In HL60 myeloid leukemia cells, this compound reduced cell viability in a dose-dependent manner, with significant effects observed at concentrations as low as 2.5 μM. At 5 μM, MAPK activity was reduced to approximately 80% .
    • In melanoma models, this compound showed broad activity across various cell lines, with IC50 values generally below 0.1 μmol/L. Tumor regression was noted in 45% of patient-derived xenografts .
  • Cell Cycle Effects :
    • This compound induced G0/G1 phase arrest in multiple myeloma (MM) cell lines (H929 and U266), decreasing the percentage of cells in the S and G2/M phases. This was accompanied by reductions in cyclin E and pRb expression .
  • Apoptosis Induction :
    • The combination of this compound with voreloxin enhanced apoptosis through increased reactive oxygen species (ROS) production and activation of apoptosis-inducing factor (AIF) in HL60 cells .

In Vivo Studies

In murine models, this compound demonstrated significant tumor growth inhibition across various tumor types:

Tumor Type Response Rate Dosing Regimen
Melanoma45% regression10-25 mg/kg daily
Colorectal Cancer82% sensitivityVarious patient-derived explants
Multiple MyelomaSignificant growth suppression2.5-5 μM over 48 hours

This compound has shown efficacy not only against BRAF-mutant melanoma but also against BRAF wild-type models, indicating its potential as a treatment option where other therapies may fail .

Case Studies

  • Melanoma : In a study involving eleven patient-derived melanoma explants treated with this compound, tumor growth inhibition ranged from 0% to 100%. Notably, BRAF V600E and NRAS mutational status did not correlate with responsiveness to the drug .
  • Colorectal Cancer : A study involving fifty-four CRC cell lines found that this compound exhibited significant antitumor activity, particularly against BRAF/KRAS/NRAS mutant tumors. Fifteen primary human tumor explants showed sensitivity to this compound, with nine exhibiting tumor regression .
  • Multiple Myeloma : this compound was tested against MM cell lines with promising results showing reduced proliferation and enhanced apoptosis when combined with other targeted therapies like proteasome inhibitors .

特性

IUPAC Name

3-[(2R)-2,3-dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2IN4O4/c1-23-15-12(16(27)24(7-21-15)5-9(26)6-25)14(13(19)17(23)28)22-11-3-2-8(20)4-10(11)18/h2-4,7,9,22,25-26H,5-6H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLQNICOARASSR-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)C[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2IN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648089
Record name 3-[(2R)-2,3-Dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035555-63-5
Record name TAK-733
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035555635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK-733
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12241
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-[(2R)-2,3-Dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAK-733
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J61HSP0QJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TAK-733
Reactant of Route 2
Reactant of Route 2
TAK-733
Reactant of Route 3
Reactant of Route 3
TAK-733
Reactant of Route 4
Reactant of Route 4
TAK-733
Reactant of Route 5
Reactant of Route 5
TAK-733
Reactant of Route 6
TAK-733

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。